4-Tert-butylcyclohexanol is a cyclic secondary alcohol distinguished by a bulky tert-butyl group at the 4-position of the cyclohexane ring. This structural feature locks the ring conformation, preventing the rapid chair-chair interconversion typical of unsubstituted cycloalkanes. Commercially, it is supplied either as a mixture of cis and trans isomers or in stereopure forms, which dictate its downstream utility. It is a critical precursor for 4-tert-butylcyclohexyl acetate, a high-volume fragrance ingredient, a low-volatility solvent in industrial coatings, and a specialized neuro-sensorial active in cosmetics. Its high boiling point (approximately 228 °C) and distinct steric profile make it a valuable intermediate where standard aliphatic alcohols fail to provide sufficient thermal stability or stereochemical control [1].
Substituting 4-tert-butylcyclohexanol with unsubstituted cyclohexanol or positional isomers fundamentally compromises both process chemistry and end-product performance. In organic synthesis, the lack of a conformationally locking tert-butyl group in standard cyclohexanol results in dynamic ring-flipping, destroying the stereoselectivity required for high-yield, specific isomer production. In fragrance manufacturing, the exact 4-position substitution is non-negotiable; alternative isomers fail to produce the target woody acetate odor profile, yielding off-target olfactory notes. Furthermore, in industrial coatings and polymer applications, replacing 4-tert-butylcyclohexanol with lighter alcohols drastically increases volatility, reducing the durability and plasticizing efficacy of the final formulation[1].
The massive steric bulk of the tert-butyl group effectively locks the cyclohexane ring into a single chair conformation, forcing the substituent into an equatorial position. This contrasts sharply with unsubstituted cyclohexanol, which undergoes rapid chair-chair interconversion at room temperature. For procurement, this means 4-tert-butylcyclohexanol provides a rigid scaffold that guarantees highly predictable and reproducible stereoselectivity in downstream esterification and etherification reactions [1].
| Evidence Dimension | Ring inversion barrier and conformational stability |
| Target Compound Data | Conformationally locked (tert-butyl group strictly equatorial, A-value ~4.9 kcal/mol) |
| Comparator Or Baseline | Cyclohexanol (rapid chair-chair interconversion at room temperature) |
| Quantified Difference | Eliminates conformational heterogeneity, enabling highly stereoselective downstream reactions |
| Conditions | Standard ambient temperature and pressure synthesis conditions |
Procuring a conformationally locked intermediate is essential for synthesizing stereopure pharmaceuticals and complex fine chemicals without costly chiral separation steps.
In the production of 4-tert-butylcyclohexyl acetate, the isomeric purity of the precursor alcohol is critical. The cis-isomer of 4-tert-butylcyclohexanol yields an acetate with an intense, premium creamy, woody, and floral odor, whereas the trans-isomer yields a weaker, less desirable scent profile. Industrial catalytic hydrogenation of 4-tert-butylphenol often yields generic mixtures, but procuring high-cis (>80-90%) 4-tert-butylcyclohexanol allows fragrance manufacturers to produce a significantly higher-value end product without downstream isomer distillation [1].
| Evidence Dimension | Downstream olfactory quality and product value |
| Target Compound Data | High-cis 4-tert-butylcyclohexanol (>80% cis) |
| Comparator Or Baseline | Standard equilibrium cis/trans mixture or trans-isomer |
| Quantified Difference | Yields premium cis-acetate with significantly higher odor intensity and desirable floral/woody notes compared to trans-isomer |
| Conditions | Acid-catalyzed esterification to 4-tert-butylcyclohexyl acetate |
For fragrance manufacturers, procuring the specific high-cis grade directly dictates the market value and olfactory performance of the final perfume ingredient.
As a solvent and plasticizer in coatings and adhesives, 4-tert-butylcyclohexanol offers significantly higher thermal stability compared to unsubstituted cyclohexanol. With a boiling point of approximately 228 °C, it remains stable in high-temperature curing environments where standard cyclohexanol (boiling point 161 °C) would rapidly volatilize. This low volatility, combined with its hydrophobic cyclic structure, enhances the durability, flexibility, and longevity of specialty chemical formulations .
| Evidence Dimension | Boiling point and volatility |
| Target Compound Data | Boiling point 228-230 °C |
| Comparator Or Baseline | Cyclohexanol (Boiling point 161 °C) |
| Quantified Difference | ~67 °C higher boiling point, significantly reducing evaporative loss during curing |
| Conditions | High-temperature industrial coating and adhesive curing processes |
Buyers formulating high-performance coatings must select 4-tert-butylcyclohexanol to prevent premature solvent evaporation and ensure long-term plasticizing effects.
In dermatological applications, specific isomers of 4-tert-butylcyclohexanol demonstrate targeted biological activity that generic aliphatic alcohols lack. It functions as a TRPV1 receptor antagonist, directly inhibiting nerve hyperactivation. Clinical and formulation data show that it can reduce stinging sensations by up to 78% and burning sensations by up to 80% within 3 minutes of application, making it a highly functional active rather than just a structural emollient [1].
| Evidence Dimension | Reduction in stinging and burning (TRPV1 antagonism) |
| Target Compound Data | Up to 78% reduction in stinging and 80% reduction in burning within 3 minutes |
| Comparator Or Baseline | Standard cosmetic emollients / untreated baseline |
| Quantified Difference | Provides rapid, receptor-mediated neuro-sensorial relief absent in standard hydrating alcohols |
| Conditions | Topical application on sensitive/reactive skin models |
Cosmetic formulators should procure this compound not merely as a structural ingredient, but as a primary active for sensitive skin lines requiring immediate, quantifiable relief.
Procuring high-cis 4-tert-butylcyclohexanol is essential for synthesizing cis-4-tert-butylcyclohexyl acetate, a high-volume fragrance ingredient prioritized for its intense woody and floral notes in perfumes and personal care products [1].
Employed when stereochemical predictability is required. The tert-butyl group locks the cyclohexane ring, ensuring that downstream reactions proceed with high stereoselectivity, avoiding the mixed yields typical of unsubstituted cyclohexanols [2].
Its high boiling point (228 °C) makes it a highly effective solvent and plasticizing additive in industrial adhesives and coatings that undergo thermal curing, where standard solvents would evaporate prematurely and compromise the film's structural integrity .
Utilized in advanced dermatological formulations as a TRPV1 receptor antagonist, providing rapid, quantifiable reduction in burning and stinging sensations for reactive skin care lines[3].
Irritant
BACKGROUND: Sensitive skin and rosacea are skin conditions, which may affect the quality of life of the patients considerably. In vitro and in vivo data indicated that the combination of trans-t-butylcyclohexanol and licochalcone A is an effective combination for alleviating the increased sensitivity of rosacea subtype I.
OBJECTIVE: Objective of this open dermocosmetic study was to investigate the efficacy and tolerability of a skin care product containing the anti-inflammatory licochalcone A and the TRPV1 antagonist trans-t-butylcyclohexanol in subjects with sensitive skin prone to redness and rosacea.
METHODS: 1221 subjects with sensitive skin and rosacea stage 0-II applied the test product twice daily for 4 weeks. Clinical assessment of sensitive skin and rosacea symptoms were performed at baseline and after 4 weeks. Additionally, at treatment end the test subjects filled a self-assessment questionnaire.
RESULTS: After 4 weeks of application, both, clinical and subjective assessment have shown improvement of all symptoms of sensitive skin and rosacea in a significant number of subjects (P less than 0.001). The test product was efficacious and very well tolerated also when used in conjunction with pharmacological treatments of the skin condition under scrutiny.
Conclusions: The study confirmed the good tolerability and efficacy of the skin care product in the management of sensitive skin prone to redness and rosacea when used alone or in combination with other therapies.
J Drugs Dermatol. 2017;16(6):605-611.
.